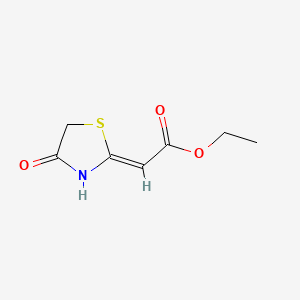

Acetic acid, (4-oxo-2-thiazolidinylidene)-, ethyl ester

Vue d'ensemble

Description

“Acetic acid, (4-oxo-2-thiazolidinylidene)-, ethyl ester” is a chemical compound with the CAS number 24146-36-9. It is also known by its systematic name "Ethyl 2-(4-oxothiazolidin-2-ylidene)acetate" .

Synthesis Analysis

The synthesis of this compound involves two stages . In the first stage, ethyl 2-cyanoacetate reacts with potassium carbonate at 20°C for approximately 0.166667 hours . In the second stage, ethyl 2-sulfanylacetate is added and the mixture is heated at reflux for approximately 0.833333 hours . The yield of this reaction is reported to be 95.7% .Molecular Structure Analysis

The molecular formula of this compound is C7H9NO3S . Its molecular weight is 187.22 .Chemical Reactions Analysis

The chemical reaction involved in the synthesis of this compound is a two-stage process involving the reaction of ethyl 2-cyanoacetate with potassium carbonate, followed by the addition of ethyl 2-sulfanylacetate .Physical And Chemical Properties Analysis

This compound has a melting point of 152-153°C and a predicted boiling point of 417.1±45.0°C . Its predicted density is 1.392±0.06 g/cm3 . The predicted pKa value is 14.53±0.20 .Applications De Recherche Scientifique

Biological Applications of Thiazolidine Derivatives

Field

Biological and Medicinal Chemistry

Summary

Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds. They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and more . The presence of sulfur enhances their pharmacological properties, and therefore, they are used as vehicles in the synthesis of valuable organic combinations .

Methods of Application

Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .

Results

The diversity in the biological response makes thiazolidine a highly prized moiety. Based on literature studies, the systematic approaches for the synthesis of thiazolidine and its derivatives have helped scientists to probe and stimulate the study of these scaffolds .

Thiazolidin-4-one in Cancer Therapeutics

Field

Summary

Thiazolidin-4-one scaffold is among the most important chemical skeletons that illustrate anticancer activity. Thiazolidin-4-one derivatives have shown significant anticancer activities .

Methods of Application

Various synthetic strategies have been developed by researchers to get various thiazolidin-4-one derivatives. The authors highlight the various synthetic, green, and nanomaterial-based synthesis routes of thiazolidin-4-ones .

Results

The detailed description of the existing modern standards in the field presented in this article may be interesting and beneficial to the scientists for further exploration of these heterocyclic compounds as possible anticancer agents .

Thiazolidine Derivatives in HIV Treatment

Field

Summary

Thiazolidine derivatives have been found to have anti-HIV properties . They are used in the design of probes for antiviral research .

Methods of Application

The synthesis of thiazolidine derivatives for this application involves various agents, with a focus on yield, purity, selectivity, and pharmacokinetic activity .

Results

These derivatives have shown promise in the development of next-generation drug candidates for HIV treatment .

Thiazolidin-4-one in Multiple Sclerosis Treatment

Field

Summary

A thiazolidin-4-one derivative, the drug ponesimod, is used for the treatment of multiple sclerosis . It was approved for medical use in the US and EU in 2021 .

Methods of Application

Ponesimod is a sphingosine-1-phosphate receptor modulator . It works by sequestering lymphocytes in lymph nodes, preventing them from contributing to an autoimmune reaction .

Results

Ponesimod has shown effectiveness in reducing the frequency of clinical relapses and the development of brain lesions .

Propriétés

IUPAC Name |

ethyl (2Z)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c1-2-11-7(10)3-6-8-5(9)4-12-6/h3H,2,4H2,1H3,(H,8,9)/b6-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFDHQCVQEZVPRQ-UTCJRWHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1NC(=O)CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C\1/NC(=O)CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetic acid, (4-oxo-2-thiazolidinylidene)-, ethyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{3-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol](/img/structure/B1623960.png)

![(4-Methyl-4H-furo[3,2-B]pyrrol-5-YL)methanol](/img/structure/B1623962.png)

![4-(3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-yl)cyclohexanone](/img/structure/B1623964.png)